molecular formula C20H19N3O4 B5517295 1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5517295
M. Wt: 365.4 g/mol
InChI Key: KPASCTZOFOVYFP-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.13755610 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Hybrid Spiroheterocycles

A study by Rajesh et al. (2012) demonstrated the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles through multi-component, 1,3-dipolar cycloaddition reactions. These spiroheterocycles, synthesized in an ionic liquid, exhibit a wide range of potential applications in medicinal chemistry and drug design due to their complex and diverse structures Rajesh, S., Bala, B. D., & Perumal, S. (2012). Tetrahedron Letters, 53, 5367-5371.

Modulation of Glutamate Receptors

Research by Lynch et al. (1997) explored the effects of a related compound, 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516), on AMPA-type glutamate receptors. This modulation of glutamate receptors was linked to improvements in memory and cognitive functions in aged humans, highlighting the therapeutic potential of these compounds in neurodegenerative disorders Lynch, G., Granger, R., Ambros-Ingerson, J., Davis, C., Kessler, M., & Schehr, R. (1997). Experimental Neurology, 145, 89-92.

Potential in Antipsychotic and Antihypertensive Treatments

A study by Vanover (1997) investigated the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine and its role in attenuating hyperactivity induced by amphetamine and dizocilpine in mice, suggesting its potential utility in antipsychotic treatments. Additionally, the research hinted at the compound's influence on dopamine-mediated behaviors, which could have implications for its use in psychiatric disorders Vanover, K. (1997). European Journal of Pharmacology, 332, 115-119.

Furthermore, Clark et al. (1983) provided insights into the synthesis and evaluation of spiro compounds, including those with structures similar to the compound , for antihypertensive activity. These compounds were tested in spontaneously hypertensive rats, showing promising results and indicating the potential for developing new antihypertensive agents Clark, R., Caroon, J., Kluge, A., Repke, D. B., Roszkowski, A., Strosberg, A., Baker, S., & Bitter, S. (1983). Journal of Medicinal Chemistry, 26, 657-661.

Properties

IUPAC Name

1'-(1,3-benzodioxole-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(13-5-6-16-17(11-13)27-12-26-16)23-9-7-20(8-10-23)19(25)21-14-3-1-2-4-15(14)22-20/h1-6,11,22H,7-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPASCTZOFOVYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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